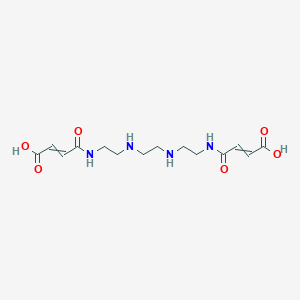![molecular formula C15H23NO3 B14231489 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde CAS No. 820238-36-6](/img/structure/B14231489.png)
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a methyl group, and a propoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 2-(Dimethylamino)ethanol with 3-methyl-4-propoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzoic acid.
Reduction: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism by which 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but lacks the benzaldehyde core.
3-Methyl-4-propoxybenzaldehyde: Contains the benzaldehyde core with methyl and propoxy groups but lacks the dimethylamino and ethoxy groups.
Uniqueness
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
820238-36-6 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-5-9-18-14-7-6-13(11-17)15(12(14)2)19-10-8-16(3)4/h6-7,11H,5,8-10H2,1-4H3 |
InChI Key |
GJUFTQRKMNKIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


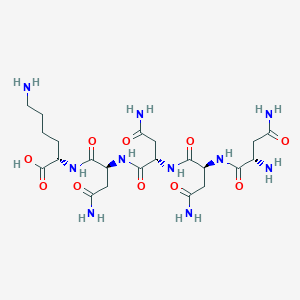

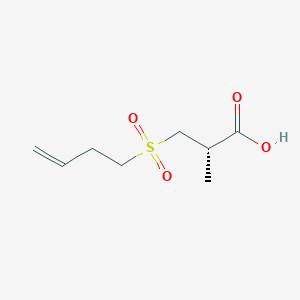
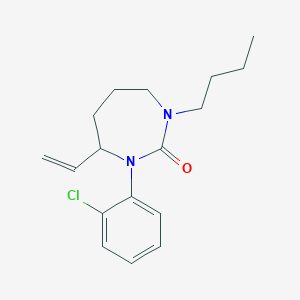

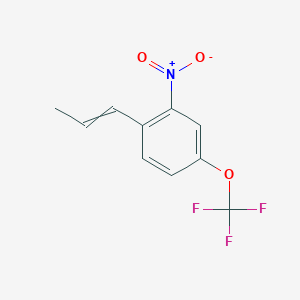
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
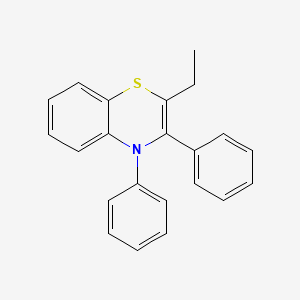

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

